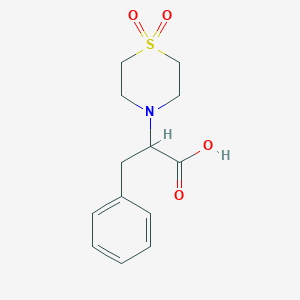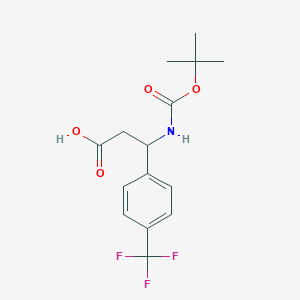
1-phényl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, commonly known as EPC, is an organic compound that has become increasingly popular in scientific research due to its versatility and low toxicity. EPC is composed of an ethyl group, a phenyl group, a pyrrol group, and a pyrazole group, all of which are linked together in a single molecule. The unique combination of these groups makes EPC an ideal molecule for a variety of scientific applications. In
Applications De Recherche Scientifique
Inhibition de la réplication du virus de l'hépatite C
Ce composé s'est avéré inhiber la réplication du virus de l'hépatite C . Le mécanisme d'inhibition implique la suppression de la cyclooxygénase-2 . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antiviraux .
Affinité pour le récepteur cannabinoïde
Le composé a été étudié pour son affinité envers les récepteurs cannabinoïdes . Les composés ayant de telles affinités peuvent être utilisés dans le développement de médicaments pour diverses affections, notamment la gestion de la douleur, les maladies neurodégénératives et les troubles métaboliques .
Mécanisme D'action
Target of Action
The primary targets of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate are the cannabinoid receptors hCB1 and hCB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The compound interacts with its targets (hCB1 and hCB2 receptors) by forming a hydrogen bond with a key residue in the receptor (K3.28) . This interaction is proposed to account for the high affinity for the receptors’ inactive state and the inverse agonist activity .
Biochemical Pathways
The compound’s interaction with the cannabinoid receptors affects the endocannabinoid system . This system is involved in modulating neurotransmission and has been implicated in a variety of physiological and pathological conditions, including pain, addiction, mood disorders, and neurodegenerative diseases .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good bioavailability and selectivity .
Result of Action
The compound’s action on the cannabinoid receptors results in an inverse agonist effect . This means that it reduces the activity of the receptors, leading to changes in the signaling pathways they control .
Analyse Biochimique
Biochemical Properties
Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with cyclooxygenase-2, an enzyme involved in the inflammatory response. The compound inhibits the activity of cyclooxygenase-2, thereby reducing the production of pro-inflammatory mediators . Additionally, ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate has been shown to bind to cannabinoid receptors, particularly the hCB1 receptor, influencing various physiological processes .
Cellular Effects
Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate exerts several effects on different cell types and cellular processes. In hepatocytes, the compound has been found to inhibit the replication of the hepatitis C virus by suppressing the activity of cyclooxygenase-2 . This inhibition leads to a decrease in viral RNA levels and a reduction in viral replication. Furthermore, the compound influences cell signaling pathways, including those involved in inflammation and immune responses. It also affects gene expression by modulating the transcription of genes associated with inflammation and viral replication .
Molecular Mechanism
The molecular mechanism of action of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate involves several key interactions at the molecular level. The compound binds to the active site of cyclooxygenase-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound interacts with cannabinoid receptors, particularly the hCB1 receptor, where it acts as an inverse agonist, modulating receptor activity and influencing various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cyclooxygenase-2 and its antiviral activity against the hepatitis C virus . Prolonged exposure to the compound may lead to adaptive cellular responses, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and antiviral effects without causing noticeable toxicity . At higher doses, the compound may induce adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a dose-dependent response .
Metabolic Pathways
Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydrolysis and oxidation . Key enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidative breakdown of the compound . The metabolites of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate are further processed and excreted via the renal and biliary systems .
Transport and Distribution
Within cells and tissues, ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport processes . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound accumulates in specific compartments, including the cytoplasm and the endoplasmic reticulum .
Subcellular Localization
The subcellular localization of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cyclooxygenase-2 and other target proteins . Additionally, it is found in the endoplasmic reticulum, where it may influence protein synthesis and folding processes . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to its functional sites within the cell .
Propriétés
IUPAC Name |
ethyl 1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)14-12-17-19(13-8-4-3-5-9-13)15(14)18-10-6-7-11-18/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITKJKVOJUTKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377570 | |
| Record name | Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94692-05-4 | |
| Record name | Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



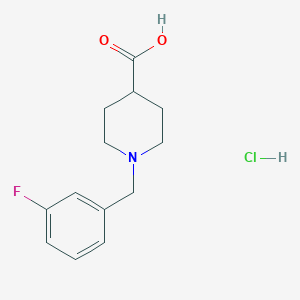
![Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate](/img/structure/B1304247.png)
![3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B1304249.png)
![Methyl 4-{3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl}benzenecarboxylate](/img/structure/B1304250.png)
amino]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B1304257.png)
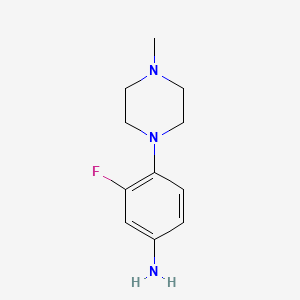

![1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B1304264.png)

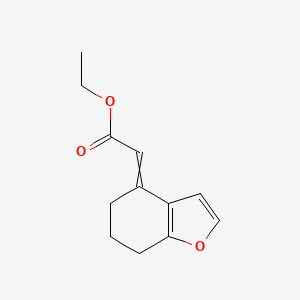
![3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one](/img/structure/B1304312.png)

